7alpha,12alpha-Dihydroxycholest-4-en-3-one

Beschreibung

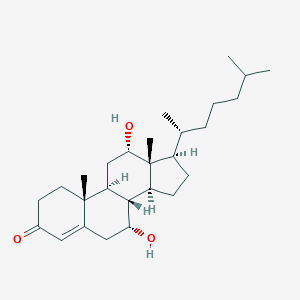

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPYXHJTHPHOMM-NIBOIBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925121 | |

| Record name | 7,12-Dihydroxycholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-03-1 | |

| Record name | 7α,12α-Dihydroxycholest-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha,12alpha-Dihydroxy-5-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Dihydroxycholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Definitive Role As a Key Intermediate in Primary Bile Acid Biosynthesis Pathways

7alpha,12alpha-Dihydroxycholest-4-en-3-one holds a crucial position in the classical, or neutral, pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in humans. researchgate.net This pathway is responsible for the production of the two main primary bile acids: cholic acid and chenodeoxycholic acid. wikipedia.orgnih.gov

The formation of this compound is a pivotal step that directs the synthetic pathway towards the production of cholic acid. wikipedia.org Its immediate precursor in this pathway is 7alpha-hydroxycholest-4-en-3-one. wikipedia.org The conversion is catalyzed by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, a cytochrome P450 enzyme also known as CYP8B1. wikipedia.orgwikipedia.org This enzyme introduces a hydroxyl group at the 12alpha position of the steroid nucleus. wikipedia.orguniprot.org The reaction requires NADPH and molecular oxygen. wikipedia.org

Historical Context and Evolution of Research on 7alpha,12alpha Dihydroxycholest 4 En 3 One

The understanding of bile acid synthesis has evolved significantly over decades of research. researchgate.net Early investigations into the metabolic fate of cholesterol laid the groundwork for identifying the various intermediates in the biosynthetic pathways. While the broader strokes of bile acid synthesis were being sketched out, the specific role of 7alpha,12alpha-Dihydroxycholest-4-en-3-one as a distinct intermediate came into focus with advancements in analytical techniques.

A significant milestone in the study of this compound was the purification and characterization of the enzyme responsible for its formation, 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase (CYP8B1), from rabbit liver microsomes in 1992. wikipedia.org This was followed by the cloning and sequencing of the enzyme in 1996, which provided deeper insights into its structure and function. wikipedia.org These molecular biology breakthroughs solidified the position of this compound in the cholic acid synthesis pathway.

Further research has continued to refine our understanding of the regulation of CYP8B1 and, consequently, the production of this compound. These studies are crucial for understanding the physiological control of bile acid composition and its implications for lipid metabolism and various metabolic diseases. The chemical synthesis of this compound has also been achieved, providing a valuable tool for further biochemical and clinical investigations. nih.govresearchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C27H44O3 |

| Molar Mass | 416.6 g/mol |

| Precursor | 7alpha-hydroxycholest-4-en-3-one |

| Product | Cholic acid (downstream) |

| Catalyzing Enzyme | 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase (CYP8B1) |

Table 2: Key Enzymes and Compounds in the Cholic Acid Synthesis Pathway

| Compound/Enzyme | Role |

| Cholesterol | Initial substrate for bile acid synthesis |

| Cholesterol 7alpha-hydroxylase (CYP7A1) | Catalyzes the first and rate-limiting step in the classical pathway |

| 7alpha-hydroxycholesterol | Intermediate product |

| 7alpha-hydroxycholest-4-en-3-one | Precursor to this compound |

| This compound | Key intermediate in cholic acid synthesis |

| Cholic acid | A primary bile acid |

| Chenodeoxycholic acid | A primary bile acid, synthesized via an alternative branch |

Metabolic Fate and Derivatization of 7alpha,12alpha Dihydroxycholest 4 En 3 One

Pathways Leading to Primary Bile Acids

The conversion of 7α,12α-dihydroxycholest-4-en-3-one to primary bile acids is a multi-step process involving enzymes located in different subcellular compartments of the hepatocyte.

Stereospecific Reduction to 5β-Cholestane-3α,7α,12α-triol by Aldoketo Reductases (AKR1D1, AKR1C4)

The initial and pivotal step in the transformation of 7α,12α-dihydroxycholest-4-en-3-one is the reduction of its Δ4 double bond. This reaction is catalyzed by the enzyme aldo-keto reductase 1D1 (AKR1D1), also known as steroid 5β-reductase. nih.govnih.gov AKR1D1 stereospecifically reduces the double bond to create the 5β-configuration, a defining feature of the major human bile acids. nih.govnih.gov This reaction converts 7α,12α-dihydroxycholest-4-en-3-one into 7α,12α-dihydroxy-5β-cholestan-3-one. nih.govreactome.org

Following the action of AKR1D1, another aldo-keto reductase, AKR1C4, catalyzes the reduction of the 3-keto group to a 3α-hydroxyl group. nih.gov This results in the formation of 5β-cholestane-3α,7α,12α-triol, a key precursor for cholic acid. nih.govhmdb.ca The sequential action of AKR1D1 and AKR1C4 is essential for the synthesis of both cholic acid and chenodeoxycholic acid. nih.gov

Subsequent Side-Chain Modifications and Conjugation in Bile Acid Formation

Once 5β-cholestane-3α,7α,12α-triol is formed, it undergoes a series of modifications to its aliphatic side chain. nih.govresearchgate.net These reactions, which occur in both the mitochondria and peroxisomes, involve hydroxylation and shortening of the side chain to a C5 carboxylic acid. youtube.comgoogle.com The process ultimately yields cholic acid. researchgate.net Before being secreted into the bile, cholic acid is conjugated with either glycine (B1666218) or taurine, which increases its water solubility and amphipathic nature, making it an effective emulsifier of dietary fats. youtube.comgoogle.com

Contribution to Cholic Acid vs. Chenodeoxycholic Acid Balance

The formation of 7α,12α-dihydroxycholest-4-en-3-one is a crucial determinant of the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. wikipedia.orgreactome.org The enzyme responsible for the 12α-hydroxylation of the precursor 7α-hydroxy-4-cholesten-3-one to form 7α,12α-dihydroxycholest-4-en-3-one is sterol 12α-hydroxylase (CYP8B1). wikipedia.orgwikipedia.org

The activity of CYP8B1 effectively directs the metabolic pathway towards cholic acid synthesis. wikipedia.org When CYP8B1 activity is high, more 7α,12α-dihydroxycholest-4-en-3-one is produced, leading to a higher proportion of cholic acid. reactome.org Conversely, when CYP8B1 activity is low, the precursor 7α-hydroxy-4-cholesten-3-one is shunted towards the synthesis of chenodeoxycholic acid. wikipedia.orgreactome.org Therefore, the regulation of CYP8B1 expression and activity is a key factor in maintaining the appropriate balance between these two primary bile acids. wikipedia.org Studies have shown that the serum concentration of 7α-hydroxy-4-cholesten-3-one, the precursor to 7α,12α-dihydroxycholest-4-en-3-one, can serve as a marker for the rate of bile acid synthesis. amsterdamumc.nlmayocliniclabs.com

Formation of Alternative Sterol Metabolites

While the primary metabolic fate of 7α,12α-dihydroxycholest-4-en-3-one is the formation of cholic acid, it can also be a substrate for the synthesis of other sterol metabolites.

5α-Bile Acid Pathways via 7α,12α-Dihydroxycholest-4-en-3-one Intermediates

In some species, and potentially under certain physiological or pathological conditions in humans, 7α,12α-dihydroxycholest-4-en-3-one can be converted to 5α-bile acids. In vitro studies using liver preparations from the iguana have demonstrated the conversion of this intermediate to 5α-cholestane-3α,7α,12α-triol. nih.gov This reaction proceeds through a 7α,12α-dihydroxy-5α-cholestan-3-one intermediate. nih.govuni-heidelberg.de The enzyme responsible for this 5α-reduction in iguana liver microsomes requires NADPH as a cofactor. nih.gov The formation of allo-bile acids (5α-isomers) can occur when the primary 5β-reduction pathway is impaired, such as in cases of AKR1D1 deficiency. researchgate.net

Interconversion with Other Oxysterols and Steroidal Compounds in Metabolic Networks

The metabolic network of steroids is complex, with numerous interconversion possibilities. 7α,12α-dihydroxycholest-4-en-3-one is part of this intricate web. Its precursor, 7α-hydroxy-4-cholesten-3-one, is a key branch point in bile acid synthesis. researchgate.netnih.gov The enzymatic machinery of the liver, including various cytochrome P450 enzymes and reductases, can act on these intermediates, potentially leading to a variety of other oxysterols and steroidal compounds. The balance between these pathways is influenced by the expression and activity of the respective enzymes. wikipedia.orgnih.gov

Interactive Data Tables

Enzymes in the Metabolism of 7α,12α-Dihydroxycholest-4-en-3-one

| Enzyme | Gene | Function | Substrate | Product |

| Aldo-keto reductase 1D1 (Steroid 5β-reductase) | AKR1D1 | Stereospecific reduction of the Δ4 double bond to a 5β-configuration. nih.govnih.gov | 7α,12α-Dihydroxycholest-4-en-3-one | 7α,12α-Dihydroxy-5β-cholestan-3-one nih.gov |

| Aldo-keto reductase 1C4 | AKR1C4 | Reduction of the 3-keto group to a 3α-hydroxyl group. nih.gov | 7α,12α-Dihydroxy-5β-cholestan-3-one | 5β-Cholestane-3α,7α,12α-triol nih.gov |

| Sterol 12α-hydroxylase | CYP8B1 | 12α-hydroxylation of the steroid nucleus. wikipedia.orgwikipedia.org | 7α-Hydroxy-4-cholesten-3-one | 7α,12α-Dihydroxycholest-4-en-3-one wikipedia.org |

Key Metabolites in the Pathway

| Compound | Chemical Formula | Role |

| 7α,12α-Dihydroxycholest-4-en-3-one | C27H44O3 | Key intermediate in cholic acid synthesis. nih.govhmdb.ca |

| 5β-Cholestane-3α,7α,12α-triol | C27H48O3 | Precursor to cholic acid. hmdb.ca |

| Cholic acid | C24H40O5 | A primary bile acid. wikipedia.org |

| Chenodeoxycholic acid | C24H40O4 | A primary bile acid. nih.gov |

| 5α-Cholestane-3α,7α,12α-triol | C27H48O3 | An allo-bile acid precursor. nih.gov |

Experimental Investigation and Methodologies for 7alpha,12alpha Dihydroxycholest 4 En 3 One Research

In Vitro Enzymatic Assay Systems

In vitro systems are fundamental for dissecting the enzymatic reactions involving 7alpha,12alpha-Dihydroxycholest-4-en-3-one. These controlled experimental setups allow researchers to study specific enzymes and their activities in isolation.

Microsomal and Subcellular Fraction Studies

Microsomes, which are vesicles formed from the endoplasmic reticulum, are a primary tool for studying the enzymes involved in the metabolism of this compound. nih.govnih.gov Research has utilized microsomal fractions from various animal models, including iguana and rat liver, to investigate the conversion of this compound. nih.govnih.gov For instance, studies with iguana liver microsomes demonstrated the transformation of this compound to 5alpha-cholestane-3alpha,7alpha,12alpha-triol, with 7alpha,12alpha-dihydroxy-5alpha-cholestan-3-one identified as an intermediate. nih.gov In contrast, the high-speed supernatant and mitochondrial fractions of the iguana liver did not show significant activity in reducing this compound. nih.gov

Similarly, the microsomal fraction of rat liver homogenate has been used to study the 12alpha-hydroxylation of its precursor, 7alpha-hydroxy-4-cholesten-3-one (B24208), which leads to the formation of this compound. nih.gov These subcellular fraction studies are essential for localizing enzymatic activities and understanding the cellular compartments where these metabolic processes occur. nih.govreactome.org

Recombinant Enzyme Expression and Characterization

To gain a more detailed understanding of the specific enzymes involved, researchers employ recombinant enzyme technology. This involves cloning the gene for a particular enzyme, such as 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase (CYP8B1), and expressing it in a host system, often mammalian cells. cusabio.comwikipedia.org This allows for the production of a purified enzyme, free from other cellular components that might interfere with the analysis.

The characterization of this recombinant enzyme has been crucial in confirming its role in the synthesis of this compound. wikipedia.org Studies on the purified and characterized 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase from rabbit liver microsomes revealed its specific activity in this conversion. wikipedia.org The cloning and sequencing of this enzyme further elucidated its structure and relationship to other cytochrome P450 enzymes. wikipedia.org

Cofactor Dependence and Optimization in Experimental Settings

The activity of enzymes involved in the metabolism of this compound is often dependent on the presence of specific cofactors. A critical cofactor for many of these reactions is NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govreactome.orgwikipedia.org

Studies using iguana liver microsomes have shown an absolute requirement for NADPH as the hydrogen donor for the reduction of this compound. nih.gov The enzyme system was found to be inactive when NADH was substituted for NADPH. nih.gov Similarly, the 12alpha-hydroxylase enzyme that produces this compound also requires NADPH. wikipedia.org The optimization of cofactor concentrations in experimental setups is therefore essential for achieving maximal enzyme activity and obtaining accurate kinetic data.

Advanced Analytical Techniques for Quantification and Identification

Precise and sensitive analytical methods are indispensable for the accurate quantification and identification of this compound and related sterols in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sterol Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the analysis of bile acid precursors, including this compound. celerion.comnih.govendocrine-abstracts.orgresearchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the quantification of low concentrations of these compounds in complex biological matrices like serum and plasma. celerion.comnih.govnih.gov

LC-MS/MS methods have been developed and validated for the quantification of the direct precursor, 7alpha-hydroxy-4-cholesten-3-one (C4), which serves as a biomarker for bile acid synthesis. celerion.comnih.govendocrine-abstracts.orgresearchgate.netnih.gov These assays often utilize a stable isotope-labeled internal standard to ensure accuracy and overcome potential matrix effects. nih.govnih.gov The sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances before analysis. celerion.com

Table 1: Representative LC-MS/MS Method Parameters for C4 Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| UPLC System | Waters ACQUITY UPLC I-Class celerion.com |

| Analytical Column | Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm celerion.com |

| Mobile Phase A | Water/Formic acid 100:0.1 (v/v) celerion.com |

| Mobile Phase B | Acetonitrile/Formic acid 100:0.1 (v/v) celerion.com |

| Flow Rate | 0.4 mL/min celerion.com |

| Column Temperature | 40 °C celerion.com |

| Mass Spectrometry | |

| Mass Spectrometer | SCIEX QTRAP 5500 celerion.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode celerion.com |

| MRM Transitions | C4: m/z 401.2 → m/z 177.1; C4-d7 (IS): m/z 408.2 → m/z 177.1 celerion.com |

Radiometric Assays for Metabolic Flux Studies

Radiometric assays provide a dynamic view of metabolic pathways by tracing the fate of radiolabeled substrates. In the context of this compound research, tritium-labeled compounds have been used to study its formation and subsequent metabolism. nih.gov For instance, the conversion of radiolabeled cholesterol to bile acids allows for the quantitative measurement of metabolic flux through the pathway where this compound is an intermediate.

Spectroscopic Methods for Structural Elucidation of Synthetic Analogues (e.g., NMR, X-ray Crystallography)

The definitive structural confirmation of 7α,12α-Dihydroxycholest-4-en-3-one and its synthetic analogues relies heavily on powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These methods provide unambiguous data on the molecule's atomic connectivity and three-dimensional arrangement.

In the synthesis of 7α,12α-dihydroxy-4-cholesten-3-one and its precursor, 7α-hydroxy-4-cholesten-3-one, both NMR and X-ray crystallography were essential for confirming the absolute structure of the target compounds. researchgate.netnih.gov This dual approach ensures that both the solution-state conformation (from NMR) and the solid-state structure (from crystallography) are fully characterized, which is vital for understanding the molecule's interaction with biological systems. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for assigning all proton and carbon signals within the molecule. For instance, in the characterization of various bile acid derivatives, techniques like ¹H-¹H COSY, HSQC, and HMBC are employed to establish connectivity and confirm the structural integrity of the steroidal core and its side chains. jmcs.org.mx Specific chemical shifts in the ¹H NMR spectrum, such as those for the protons on the steroidal backbone and the angular methyl groups, are indicative of the stereochemistry at the chiral centers.

X-ray Crystallography: This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of the molecule's solid-state conformation. researchgate.netnih.gov For cholest-4-en-3-one derivatives, crystallographic analysis can reveal critical details about the planarity of the A-ring and the specific orientation of hydroxyl and other substituent groups. nih.gov This information is crucial for computational modeling and for understanding how these analogues might fit into the active sites of enzymes or the ligand-binding domains of receptors.

The table below summarizes key spectroscopic data types and their applications in the structural elucidation of these compounds.

| Spectroscopic Method | Type of Information Obtained | Application in Structural Elucidation |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants (J-values), integration | Determines the proton environment, stereochemistry, and relative number of protons. |

| ¹³C NMR | Chemical shifts of carbon atoms | Identifies the carbon skeleton and functional groups present in the molecule. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between nuclei (H-H, C-H) | Establishes atomic connectivity and confirms the overall structure. jmcs.org.mx |

| X-ray Crystallography | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Provides the definitive solid-state structure and absolute configuration of the molecule. researchgate.netnih.gov |

In Vivo Model Systems for Metabolic Pathway Analysis

Genetically modified animal models are indispensable for deconstructing complex metabolic pathways in a physiological context. The sterol 27-hydroxylase knockout mouse (Cyp27a1-/-) has been particularly instrumental in clarifying the role of alternative bile acid synthesis pathways where 7α,12α-Dihydroxycholest-4-en-3-one is an intermediate. researchgate.net

The enzyme sterol 27-hydroxylase (CYP27A1) is a key player in the main "acidic" pathway of bile acid synthesis, responsible for oxidizing the sterol side chain. researchgate.netnih.gov In Cyp27a1-/- mice, the disruption of this enzyme leads to the accumulation of various cholesterol metabolites and precursors that are normally present only in trace amounts. researchgate.netnih.gov Analysis of brain and plasma from these mice using liquid chromatography-mass spectrometry has identified over 50 such metabolites. researchgate.netnih.gov

Notably, these studies have revealed elevated levels of 7α-hydroxycholest-4-en-3-one, a direct precursor to 7α,12α-Dihydroxycholest-4-en-3-one. researchgate.netnih.gov The buildup of these intermediates provides strong evidence for the activity of alternative or "salvage" metabolic routes that can compensate for the deficiency in the primary pathway. The phenotype of Cyp27a1-/- mice, which can include liver abnormalities, highlights the importance of the CYP27A1-mediated pathway in maintaining bile acid homeostasis. nih.govrutgers.edu

The table below details findings from studies using knockout mouse models relevant to the bile acid synthesis pathway.

| Mouse Model | Gene Knockout | Key Metabolic Finding | Reference |

|---|---|---|---|

| Cyp27a1-/- | Sterol 27-hydroxylase (CYP27A1) | Accumulation of over 50 cholesterol metabolites, including elevated levels of 7α-hydroxycholest-4-en-3-one. | researchgate.netnih.gov |

| Cyp7a1-/- | Cholesterol 7α-hydroxylase (CYP7A1) | Basal rate of bile acid synthesis is halved compared to wild-type mice; the alternative pathway is not upregulated by cholesterol feeding. | nih.gov |

| Cyp7a1/Cyp27a1 Double Knockout (DKO) | CYP7A1 and CYP27A1 | Significant reduction in bile acid concentrations in plasma (45.9%), liver (60.2%), and gallbladder (76.3%) compared to wild-type. | nih.govrutgers.edu |

Ex vivo systems, such as isolated tissue perfusion and organ culture, provide a bridge between in vitro cell-based assays and complex in vivo animal models. These techniques allow for the study of metabolic processes within the intact architecture of an organ, like the liver, but in a highly controlled external environment. nih.gov

Ex Vivo Liver Perfusion: This methodology involves maintaining a resected liver or a portion of it in a viable, functional state for several hours by perfusing it with an oxygenated, nutrient-rich medium. nih.gov While specific studies focusing solely on the perfusion of 7α,12α-Dihydroxycholest-4-en-3-one are not extensively documented, this technique is widely applied to investigate hepatic metabolism and the clearance of bile acids and other steroids. nih.govresearchgate.net For example, studies using ex vivo perfusion of porcine and human livers have been used to monitor the synthesis, uptake, and excretion of various bile acids, demonstrating the system's utility in tracking metabolic transformations. nih.govnih.govpostersessiononline.eu Researchers can introduce a compound into the perfusion circuit and collect samples of the perfusate and bile over time to analyze the formation of metabolites, providing direct insight into hepatic processing without systemic influences. postersessiononline.eu

Organ Culture: In organ culture, small fragments of tissue are kept viable in a culture dish for days or even weeks. nih.gov This approach is particularly useful for studying longer-term metabolic effects and the regulation of metabolic enzymes. Skin organ cultures, for example, have been used to investigate the metabolic actions of various steroid hormones. nih.gov Similarly, liver organoid cultures, which are three-dimensional structures that mimic the organ's microanatomy, are emerging as powerful tools for studying metabolic diseases and the function of specific metabolic pathways. mdpi.com These systems could be adapted to study the detailed metabolism of 7α,12α-Dihydroxycholest-4-en-3-one and the expression of enzymes involved in its synthesis and degradation over time.

Research on the Biological Significance of 7alpha,12alpha Dihydroxycholest 4 En 3 One in Disease Models

Association with Bile Acid Synthesis Disorders in Pre-clinical and Mechanistic Studies

Disorders in bile acid synthesis are a group of inherited metabolic diseases characterized by defects in the enzymes responsible for converting cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. These defects disrupt normal bile flow, leading to the accumulation of hepatotoxic intermediate metabolites and a deficiency of mature bile acids.

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. researchgate.net This enzyme is crucial for the oxidation of sterol side chains in an alternative bile acid synthesis pathway. Its deficiency leads to reduced production of chenodeoxycholic acid (CDCA), which normally exerts negative feedback on the primary synthesis pathway. nih.gov

The lack of this feedback results in a compensatory upregulation of the rate-limiting enzyme in the classical pathway, cholesterol 7α-hydroxylase (CYP7A1). researchgate.netnih.gov This sustained upregulation leads to a massive overproduction and accumulation of 7α-hydroxylated bile acid precursors. researchgate.net Consequently, intermediates such as 7α-hydroxy-4-cholesten-3-one and its subsequent product, 7α,12α-dihydroxycholest-4-en-3-one, are found at markedly elevated levels in patients with CTX. nih.govresearchgate.net

Research has demonstrated that analyzing a panel of these ketosteroid bile acid precursors, including 7α,12α-dihydroxycholest-4-en-3-one, can offer a more sensitive biochemical diagnosis for CTX compared to measuring cholestanol (B8816890) alone. nih.gov This is particularly valuable in identifying atypical cases where cholestanol levels may not be significantly elevated. researchgate.net The accumulation of these precursors is not just a diagnostic signal; studies suggest that 7α-hydroxy-4-cholesten-3-one can cross the blood-brain barrier much more efficiently than cholestanol, potentially contributing to the neurological symptoms characteristic of CTX. researchgate.net

| Biomarker | Role in Pathway | Observation in CTX | Diagnostic Significance |

|---|---|---|---|

| 7α-hydroxy-4-cholesten-3-one | Direct product of CYP7A1 activity. wikipedia.org | Markedly elevated levels in serum. researchgate.net | Considered a sensitive marker for upregulated bile acid synthesis. nih.gov Correlates with cholestanol accumulation in the nervous system. researchgate.net |

| 7α,12α-Dihydroxycholest-4-en-3-one | Product of 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one; precursor to cholic acid. wikipedia.org | Elevated levels in serum. nih.govresearchgate.net | Part of a panel of ketosterols that provides a more sensitive diagnosis than cholestanol alone. nih.gov |

| Cholestanol | Abnormal cholesterol metabolite. | Elevated levels in serum, brain, and tendons. researchgate.netnih.gov | Traditional diagnostic hallmark of CTX, but may be normal in some atypical cases. nih.govresearchgate.net |

Cholestasis is a condition where bile cannot flow from the liver to the duodenum, leading to the accumulation of toxic substances, including bile acids, in the liver. In certain inborn errors of metabolism that cause cholestasis, a deficiency in the enzyme Δ4-3-oxo-steroid 5β-reductase (encoded by the AKR1D1 gene) has been identified. researchgate.net This enzyme is responsible for the reduction of the double bond in the A/B ring of 3-oxo-Δ4 steroid intermediates, a crucial step in the formation of mature bile acids. reactome.org

The compound 7α,12α-dihydroxycholest-4-en-3-one is a direct substrate for this AKR1D1 enzyme. reactome.org In its absence or deficiency, this intermediate cannot be converted to its downstream product, 7α,12α-dihydroxy-5β-cholestan-3-one. reactome.org Therefore, in experimental models that mimic this specific enzymatic defect, an accumulation of 7α,12α-dihydroxycholest-4-en-3-one is an expected mechanistic consequence. The buildup of this and other 3-oxo-Δ4 steroids is considered a key factor in the liver injury seen in this form of cholestatic disease. researchgate.net

Role in Hepatic Lipid Metabolism Regulation in Research Settings

The synthesis of bile acids from cholesterol is a primary pathway for cholesterol catabolism and represents a major component of hepatic lipid metabolism. The activity of the enzyme cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting step of this pathway and is tightly regulated. nih.gov The serum concentration of its direct product, 7α-hydroxy-4-cholesten-3-one (also known as C4), has been shown to be a reliable surrogate marker for the rate of bile acid synthesis in humans. amsterdamumc.nlnih.gov

The compound 7α,12α-dihydroxycholest-4-en-3-one holds a specific position in this regulatory cascade. It is formed from 7α-hydroxy-4-cholesten-3-one by the action of sterol 12α-hydroxylase (CYP8B1). wikipedia.org This step commits the molecule to the formation of cholic acid, one of the two primary bile acids in humans. wikipedia.orgwikipedia.org The activity of CYP8B1 is a critical determinant of the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool, which has significant metabolic implications.

Therefore, the formation and subsequent metabolism of 7α,12α-dihydroxycholest-4-en-3-one are integral to the regulation of hepatic cholesterol disposal. Its levels in research settings can provide insight into the specific flux down the cholic acid synthesis arm of the pathway.

| Precursor | Enzyme | Product | Significance of Step |

|---|---|---|---|

| Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | 7α-Hydroxycholesterol | Rate-limiting step in the classical bile acid synthesis pathway. nih.gov |

| 7α-Hydroxycholesterol | 3β-hydroxy-Δ(5)-C(27)-steroid oxidoreductase (HSD3B7) | 7α-hydroxy-4-cholesten-3-one | Product's serum level (C4) is a marker of overall bile acid synthesis. amsterdamumc.nlnih.gov |

| 7α-hydroxy-4-cholesten-3-one | Sterol 12α-hydroxylase (CYP8B1) | 7α,12α-Dihydroxycholest-4-en-3-one | Directs the pathway toward cholic acid synthesis. wikipedia.orgwikipedia.org |

| 7α,12α-Dihydroxycholest-4-en-3-one | Δ4-3-oxosteroid 5β-reductase (AKR1D1) | 7α,12α-dihydroxy-5β-cholestan-3-one | Reduction of the A/B ring; a defect here causes cholestasis. researchgate.netreactome.org |

| (Multiple subsequent steps) | Various | Cholic Acid | A primary bile acid; ligand for the FXR nuclear receptor. nih.gov |

Interplay with Nuclear Receptors and Signaling Pathways in Experimental Models

The regulation of bile acid synthesis is largely controlled at the transcriptional level by a network of nuclear receptors. nih.gov These receptors act as intracellular sensors for bile acids and other lipids, modulating the expression of genes involved in their synthesis, transport, and detoxification. nih.gov

The farnesoid X receptor (FXR) is a central player in this regulatory network. It is activated by mature bile acids, primarily chenodeoxycholic acid and cholic acid—the end-products of the pathway in which 7α,12α-dihydroxycholest-4-en-3-one is an intermediate. nih.gov Upon activation in the liver, FXR initiates a signaling cascade that strongly represses the expression of the CYP7A1 and CYP8B1 genes. This feedback inhibition is a crucial mechanism to prevent the over-accumulation of potentially toxic bile acids. nih.gov

In experimental models, the levels of intermediates like 7α,12α-dihydroxycholest-4-en-3-one serve as an indirect readout of the activity of this FXR-mediated signaling pathway. For instance, in a state of high FXR activation (e.g., following administration of a bile acid sequestrant), the suppression of CYP7A1 and CYP8B1 would lead to decreased production of their downstream products, including 7α,12α-dihydroxycholest-4-en-3-one. Conversely, in models of FXR deficiency or antagonism, the lack of feedback inhibition would result in elevated levels of this intermediate. This interplay demonstrates that while not a direct ligand itself, the concentration of 7α,12α-dihydroxycholest-4-en-3-one is tightly linked to the signaling status of key nuclear receptors that govern hepatic lipid homeostasis.

Chemical Synthesis and Analog Design for Research Applications

Development of Synthetic Routes for 7alpha,12alpha-Dihydroxycholest-4-en-3-one and Precursors

The chemical synthesis of this compound (1a) and its direct precursor, 7alpha-Hydroxycholest-4-en-3-one (1b), is a critical endeavor for researchers studying bile acid metabolism. nih.govresearchgate.net These compounds are key intermediates in the primary pathway of bile acid biosynthesis from cholesterol. nih.govresearchgate.net The availability of synthetic versions of these molecules allows for detailed biochemical studies and has potential applications in clinical settings, particularly as plasma levels of 1b (also known as C4) are strongly correlated with the rate of bile acid biosynthesis in humans. nih.govresearchgate.net

A notable synthetic approach involves a multi-step process starting from cholic acid and chenodeoxycholic acid. researchgate.net The principal reactions in this pathway include the elongation of the cholesterol side chain, a sequence of oxidation reactions to create the characteristic 4-en-3-one system in the A/B-ring of the steroid, and the strategic use of protecting groups for the hydroxyl functions at the C-7 and C-12 positions. nih.govresearchgate.net The successful synthesis and absolute structure of these compounds have been confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. nih.govresearchgate.net

Strategies for Stereospecific Hydroxylation and Oxidation

Achieving the correct stereochemistry of the hydroxyl groups and the oxidation state of the steroid nucleus is a significant challenge in the synthesis of this compound. The introduction of the 7α-hydroxyl group is a pivotal step. One strategy involves the use of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the natural biosynthetic pathway, to convert cholesterol to 7α-hydroxycholesterol. wikipedia.org Subsequently, a 3β-hydroxy-Δ5-C27-steroid oxidoreductase can be employed to yield 7α-hydroxycholest-4-en-3-one. wikipedia.org

Chemical methods for stereospecific hydroxylation have also been developed. For instance, recent advancements in catalysis have introduced powerful methods for the stereoselective hydroxylation of steroid skeletons. nih.gov Computational modeling and X-ray crystallography have been instrumental in understanding the structural basis for the regio- and stereoselectivity of enzymes like CYP109A2, which can be engineered for specific hydroxylation reactions. nih.gov The oxidation of the 3β-hydroxy group and the isomerization of the double bond to the Δ4 position to form the enone structure can be achieved using enzymes like cholesterol oxidase. nih.gov

Multistep Synthesis Approaches and Yield Optimization

The synthesis of this compound is inherently a multistep process, often requiring a significant number of transformations. nih.govresearchgate.net A reported synthesis of both 7alpha,12alpha-dihydroxy-4-cholesten-3-one and its precursor 7alpha-hydroxy-4-cholesten-3-one (B24208) involved 11 steps starting from cholic acid and chenodeoxycholic acid, respectively. nih.govresearchgate.net

Design and Characterization of Structural Analogues for Enzyme Inhibition Studies

The development of structural analogs of this compound and its precursors is essential for probing the active sites of enzymes involved in bile acid biosynthesis and for developing potential inhibitors. These enzymes, such as cholesterol 7α-hydroxylase (CYP7A1) and 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1), are attractive targets for modulating cholesterol metabolism. wikipedia.orgwikipedia.org

The design of such analogs often involves modifying the steroid nucleus or the side chain to enhance binding affinity or to introduce inhibitory functionalities. For example, dimeric bile acid derivatives have been developed as potent inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a key transporter in the enterohepatic circulation of bile acids. nih.gov Other strategies have focused on synthesizing bile acid derivatives with anticancer properties, demonstrating the versatility of these molecules as scaffolds for drug design. nih.gov

The characterization of these analogs involves a battery of in vitro and in vivo assays. The inhibitory effects of bile acids and their derivatives on various cellular processes, such as the secretion of very-low-density lipoproteins (VLDL), have been studied in primary cell cultures. nih.gov The ability of these analogs to inhibit specific enzymes is often assessed using purified enzyme preparations or cell-based assays. nih.gov Furthermore, computational methods, such as molecular docking, are increasingly being used to predict the binding modes of these analogs to their target enzymes and to guide the design of more potent inhibitors. mdpi.com

Preparation of Isotopically Labeled Probes for Metabolic Tracing

Isotopically labeled versions of this compound and its precursors are invaluable tools for studying their metabolic fate in vivo. These labeled compounds, often incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), allow researchers to trace the intricate pathways of bile acid metabolism without the need for radioactive materials. nih.govbiorxiv.org

The synthesis of these labeled probes requires specialized synthetic strategies. For instance, deuterium-labeled steroids can be prepared through methods involving base-catalyzed exchange reactions in the presence of deuterium oxide (D₂O) and reduction with sodium borodeuteride. nih.gov An improved synthesis of 24-¹³C-labeled bile acids has been achieved using formyl derivatives and a modified lead tetraacetate procedure, resulting in higher yields and purer products. nih.gov

These isotopically labeled compounds serve as internal standards in quantitative mass spectrometry-based analyses, enabling the precise measurement of bile acid concentrations in biological samples. unimi.it This technique, known as isotope dilution mass spectrometry, is a cornerstone of modern metabolomics research. By administering a labeled precursor and analyzing the isotopic enrichment in downstream metabolites, researchers can gain detailed insights into the dynamics of metabolic pathways. nih.govbiorxiv.org

Interactive Data Table: Key Compounds in the Synthesis and Study of this compound

| Compound Name | Role/Application |

| This compound | Target compound, key intermediate in bile acid synthesis |

| 7alpha-Hydroxycholest-4-en-3-one | Precursor to the target compound, biomarker for bile acid synthesis |

| Cholic Acid | Starting material for synthesis |

| Chenodeoxycholic Acid | Starting material for synthesis |

| Cholesterol | Ultimate precursor in biological synthesis |

| 7α-hydroxycholesterol | Intermediate in biological synthesis |

| 2-Iodoxybenzoic acid (IBX) | Oxidizing agent in synthesis |

| 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) | Oxidizing agent in synthesis |

| Deuterium (²H) labeled analogs | Probes for metabolic tracing |

| Carbon-13 (¹³C) labeled analogs | Probes for metabolic tracing |

| Dimeric bile acid derivatives | Enzyme inhibitors |

Future Directions and Emerging Research Avenues

Structural Biology of Enzymes Interacting with 7alpha,12alpha-Dihydroxycholest-4-en-3-one (e.g., AKR1D1 active site)

A deep understanding of the three-dimensional structures of enzymes that bind to this compound is fundamental to elucidating their mechanisms of action and for the rational design of inhibitors. Two key enzymes in its metabolic pathway are sterol 12α-hydroxylase (CYP8B1), which produces the compound, and aldo-keto reductase family 1 member D1 (AKR1D1), which acts upon it.

The enzyme AKR1D1 is responsible for the 5-beta-reduction of bile acid intermediates that have a delta(4)-3-one structure, a key step in bile acid synthesis. genecards.org It catalyzes the conversion of this compound to 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one. genecards.org Elucidating the precise architecture of the AKR1D1 active site when bound to its substrate would provide critical insights into the stereospecific reduction of the A/B ring juncture, a defining feature of the major class of bile acids.

Research has also focused on CYP8B1 , the enzyme that synthesizes this compound by hydroxylating its precursor, 7α-hydroxy-cholest-4-en-3-one. nih.gov The first X-ray crystal structure of human CYP8B1 has been resolved, revealing key features of its active site. nih.gov In a significant finding, the structure was determined with the inhibitor S-tioconazole bound within the active site. The inhibitor's azole nitrogen was observed coordinating the heme iron, confirming the mechanism of inhibition. nih.gov Comparing the CYP8B1 active site with those of other cytochrome P450 enzymes helps identify unique structural features that can be exploited for the design of highly selective inhibitors. nih.gov Future structural studies focusing on co-crystallization with the natural substrate or the product, this compound, would offer a more complete picture of the catalytic mechanism.

Investigation of Post-Translational Modifications and Enzyme Regulation

The activity of enzymes within the bile acid synthesis pathway is tightly controlled, not only at the transcriptional level but also potentially through post-translational modifications (PTMs). PTMs are chemical alterations to proteins after their synthesis, which can dynamically modulate their activity, localization, and stability. youtube.comyoutube.com Common PTMs include phosphorylation, acetylation, methylation, and glycosylation. youtube.comyoutube.com

The regulation of bile acid synthesis is known to involve a complex feedback mechanism. Bile acids themselves, upon returning to the liver, activate the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in metabolic regulation. nih.govnih.gov Activated FXR inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govnih.gov This transcriptional control extends to other enzymes as well. For instance, transcription factors such as hepatocyte nuclear factor 4α (HNF4α) and peroxisome proliferator-activated receptor α (PPARα) also play roles in regulating the expression of genes involved in bile acid synthesis and conjugation. nih.gov

Emerging research avenues will likely focus on identifying specific PTMs on enzymes like CYP8B1 and AKR1D1 and determining how these modifications affect their catalytic efficiency and stability. For example, phosphorylation events, catalyzed by kinases, could rapidly switch enzyme activity on or off in response to metabolic signals, providing a faster layer of control than transcriptional regulation. youtube.com Investigating how signaling pathways influence these PTMs will be crucial to understanding the dynamic regulation of bile acid pools.

Systems Biology Approaches to Bile Acid Networks

Bile acid metabolism does not occur in isolation; it is part of a complex, interconnected network involving the host liver, gut microbiome, and systemic circulation. Systems biology, which integrates multiple data sources like transcriptomics, proteomics, and metabolomics, is a powerful approach to unraveling these complex interactions. nih.govresearchgate.netfrontiersin.org

Recent studies have successfully applied systems biology to understand how bile acid networks are altered in disease states. For instance, by analyzing post-mortem brain transcriptomes and metabolomes, researchers have identified altered bile acid synthesis pathways associated with Alzheimer's disease. nih.govnih.gov This approach has suggested a potential role for the gut-brain axis in neurodegeneration, as some bile acids found in the brain may originate from the gut microbiome. nih.govnih.gov

Development of Novel Experimental Inhibitors targeting CYP8B1 for Research Tools

The development of potent and selective inhibitors for key enzymes in metabolic pathways is essential for their functional characterization. For the bile acid pathway, CYP8B1 is a major control point as its activity determines the ratio of cholic acid to chenodeoxycholic acid. wikipedia.org Therefore, selective CYP8B1 inhibitors are valuable research tools for probing the physiological consequences of altering this ratio and hold potential as therapeutic leads. nih.gov

Initial efforts identified several azole-containing compounds as effective CYP8B1 inhibitors. nih.gov While often not perfectly selective, these molecules provided proof-of-concept and initial tools for study. nih.govscbt.com

| Compound | Dissociation Constant (KD) (nM) | IC50 (µM) |

|---|---|---|

| Miconazole | Data not specified | < 1 |

| Econazole | Data not specified | < 1 |

| Tioconazole | Data not specified | < 10 |

| Clotrimazole | Data not specified | < 10 |

Data sourced from The structure and characterization of human cytochrome P450 8B1 supports future drug design for nonalcoholic fatty liver disease and diabetes. nih.gov

More recent research has focused on the rational design of inhibitors based on the enzyme's substrate. One such study involved the synthesis of an inhibitor that incorporated a pyridine (B92270) ring at the C12-position of a steroid scaffold, the site where CYP8B1 normally performs hydroxylation. nih.gov This rationally designed molecule was shown to effectively attenuate glucose intolerance in a diet-induced obesity mouse model, demonstrating the potential of targeted CYP8B1 inhibition. nih.gov

The successful crystallization of CYP8B1 with an inhibitor bound in its active site is a major leap forward. nih.gov This structural information provides a template for structure-guided drug design, enabling the development of novel, non-steroidal inhibitors with higher potency and selectivity. These next-generation research tools will be invaluable for dissecting the precise roles of the CYP8B1 pathway in health and diseases like nonalcoholic fatty liver disease and type 2 diabetes. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 7α,12α-dihydroxycholest-4-en-3-one in serum or plasma, and what are their validation parameters?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for precise quantification. The LOINC 92758-2 protocol specifies a molar concentration (SCnc) in serum/plasma with a quantitative (Qn) scale . Validate the method using calibration curves (linearity: R² > 0.99), intra-/inter-day precision (<15% CV), and recovery rates (85–115%). Include quality controls to address matrix effects, as bile acid derivatives can interfere with ionization .

Q. How does 7α,12α-dihydroxycholest-4-en-3-one function in the bile acid biosynthesis pathway?

- Methodological Answer : This compound is an intermediate in the "neutral pathway" of bile acid synthesis. It is formed via 12α-hydroxylation of 7α-hydroxycholest-4-en-3-one by CYP8B1 (EC 1.14.14.23), a cytochrome P450 enzyme. Subsequent reduction by 3-oxo-Δ⁴-steroid 5β-reductase (AKR1D1) yields 5β-cholestan-7α,12α-diol-3-one, a precursor to cholic acid . To study this pathway, use radiolabeled cholesterol in hepatocyte cultures and track intermediates via thin-layer chromatography (TLC) or LC-MS .

Advanced Research Questions

Q. How can conflicting data on the metabolic fate of 7α,12α-dihydroxycholest-4-en-3-one in different model systems be resolved?

- Methodological Answer : Discrepancies often arise from species-specific enzyme expression (e.g., CYP8B1 activity varies between rodents and humans). Address this by:

- Conducting comparative studies using humanized mouse models or primary human hepatocytes.

- Applying stable isotope tracing (e.g., ²H- or ¹³C-labeled substrates) to quantify flux differences .

- Performing gene knockout/knockdown experiments (e.g., CRISPR-Cas9 targeting CYP8B1) to isolate pathway contributions .

Q. What experimental designs are optimal for studying the enzyme kinetics of 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1)?

- Methodological Answer :

- In vitro assays : Recombinant CYP8B1 expressed in microsomal fractions + NADPH regeneration system. Monitor NADPH oxidation at 340 nm or quantify product via LC-MS .

- Kinetic parameters : Determine and using substrate concentrations spanning 0.1–10× estimated . Include inhibitors (e.g., ketoconazole for P450 activity) to confirm specificity .

- pH/Temperature optimization : Use buffers (pH 7.0–7.4) and 37°C to mimic physiological conditions .

Q. How can multi-omics approaches elucidate the role of 7α,12α-dihydroxycholest-4-en-3-one in lipid metabolism and disease?

- Methodological Answer :

- Metabolomics : Pair LC-MS quantification with untargeted lipidomics to identify correlated metabolites (e.g., dihomo-γ-linolenic acid, PCC = 0.86) .

- Transcriptomics : Perform RNA-seq on liver tissue to link CYP8B1/AKR1D1 expression levels with metabolite concentrations .

- Integration tools : Use platforms like MetaboAnalyst or WGCNA to identify co-regulated networks in diseases like cerebrotendinous xanthomatosis (CTX) .

Data Contradiction and Synthesis

Q. How should researchers address inconsistencies in reported 7α,12α-dihydroxycholest-4-en-3-one concentrations across studies?

- Methodological Answer :

- Standardize pre-analytical variables : Control fasting status, time of sample collection, and storage conditions (−80°C) to minimize degradation .

- Harmonize assays : Cross-validate results using orthogonal methods (e.g., ELISA vs. LC-MS) and participate in inter-laboratory proficiency testing .

- Meta-analysis : Apply random-effects models to account for heterogeneity in cohort demographics or assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.